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Compound of Interest

Compound Name: BTZ043

Cat. No.: B560037

A new generation of antitubercular drugs targeting the mycobacterial cell wall has shown
significant promise in combating drug-sensitive and drug-resistant Mycobacterium tuberculosis.
Among these, the benzothiazinones (BTZs) have emerged as potent inhibitors of the
decaprenylphosphoryl-B-D-ribose 2'-epimerase (DprE1l), a crucial enzyme in the synthesis of
essential cell wall components. This guide provides a detailed comparative analysis of two key
DprE1 inhibitors: the first-in-class compound BTZ043 and its optimized successor, PBTZ169
(also known as macozinone).

BTZ043 was the first benzothiazinone to enter clinical development, demonstrating potent
activity against M. tuberculosis.[1] However, efforts to improve its pharmacological properties
led to the development of PBTZ169, a piperazinobenzothiazinone derivative.[2][3] This
comparison guide will delve into the mechanism of action, preclinical and clinical data, and key
differences between these two compounds, supported by experimental data and protocols.

Mechanism of Action: Covalent Inhibition of DprE1

Both BTZ043 and PBTZ169 share the same mechanism of action, acting as covalent inhibitors
of the DprE1 enzyme.[4][5] DprELl is essential for the biosynthesis of decaprenylphosphoryl-D-
arabinose (DPA), a precursor for the arabinan domains of arabinogalactan and
lipoarabinomannan, which are vital components of the mycobacterial cell wall.[6][7][8]

The inhibition process involves the enzymatic reduction of the nitro group on the
benzothiazinone scaffold to a nitroso derivative.[4] This reactive intermediate then forms a
covalent bond with a cysteine residue (Cys387 in M. tuberculosis) in the active site of DprE1,

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b560037?utm_src=pdf-interest
https://www.benchchem.com/product/b560037?utm_src=pdf-body
https://www.benchchem.com/product/b560037?utm_src=pdf-body
https://www.dzif.de/en/new-drug-substance-btz-043-tuberculosis
https://www.newtbdrugs.org/pipeline/compound/macozinone-mcz-pbtz-169-0
https://www.newtbdrugs.org/pipeline/compound/macozinone-mcz-pbtz-169
https://www.benchchem.com/product/b560037?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3659392/
https://www.selleckchem.com/products/pbtz169.html
https://www.newtbdrugs.org/pipeline/compound/btz-043
https://pubmed.ncbi.nlm.nih.gov/40074018/
https://synapse.patsnap.com/article/what-are-dpre1-inhibitors-and-how-do-they-work
https://pmc.ncbi.nlm.nih.gov/articles/PMC3659392/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

leading to irreversible inactivation of the enzyme.[4][9] This disruption of cell wall synthesis
ultimately results in bacterial cell death.[10][11]
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Caption: Mechanism of DprE1 inhibition by BTZ043 and PBTZ169.

Preclinical Data Comparison

Extensive preclinical studies have demonstrated the potent antimycobacterial activity of both
compounds. However, PBTZ169 consistently shows superior performance in terms of in vitro
potency and in vivo efficacy.

In Vitro Activity

PBTZ169 is reported to be three to seven times more active in vitro against M. tuberculosis and
other mycobacterial species compared to BTZ043.[12][13]

PBTZ169
Parameter BTZ043 ] Reference
(Macozinone)

MIC against M. 0.3 ng/mL (0.0003
_ 0.001-0.008 mg/L [10][14]
tuberculosis H37Rv mg/L)
Activity against ] ] ]
Active Highly Active [6][13]

MDR/XDR strains

Cytotoxicity (TD50 in

5 pg/ml 58 pg/mi 12
HepG2 cells) Hd Ho 2]

In Vivo Efficacy (Murine Models)

In murine models of chronic tuberculosis, PBTZ169 has demonstrated greater bactericidal
activity at equivalent or lower doses compared to BTZ043.[12][15] Notably, PBTZ169 reduced
the bacterial burden in the spleens of infected mice ten-fold more than BTZ043 at the same
dose.[12]
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PBTZ169
Parameter BTZ043 ] Reference
(Macozinone)

Efficacy in BALB/c ~1 log reduction in >2 log reduction in [12][15]
mice (50 mg/kg) lung and spleen CFU lung and spleen CFU
o Rifampicin, Bedaquiline,
Synergistic Effects - . [2][6]
Bedaquiline Clofazimine

Clinical Development and Safety Profile

Both BTZ043 and PBTZ169 have progressed to clinical trials, with studies in healthy volunteers
and tuberculosis patients.

BTZ043 Clinical Trials

BTZ043 has undergone Phase | and Phase lla clinical trials.[1][16] A first-in-human, single
ascending dose study (125, 250, and 500 mg) in healthy participants found the drug to be safe
and well-tolerated, with rapid absorption, metabolism, and elimination.[10][17][18] Subsequent
multiple ascending dose and early bactericidal activity (EBA) studies have also been
conducted.[16]

PBTZ169 (Macozinone) Clinical Trials

PBTZ169 has also completed Phase | and lla clinical trials.[2][19] A single ascending dose
study in healthy volunteers confirmed an excellent safety and tolerability profile up to 320 mg.
[3] A multiple ascending dose study in Russia investigated doses up to 640 mg once daily for
14 days and also showed a good safety profile.[2] A Phase lla EBA study in drug-sensitive TB
patients demonstrated a statistically significant bactericidal effect after 14 days of monotherapy
with 640 mg of PBTZ169.[2][3]
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PBTZ169
Parameter BTZ043 ] Reference
(Macozinone)

Completed (SAD, Completed (SAD,

Phase | Studies MAD) MAD) [2][6][19]

Completed, showed

Phase lla EBA Stud Completed 2][3][16
y P significant EBA IEIRel

Dizziness, headache, Good safety profile,
Reported Adverse ) )

hypertension, hot no serious adverse [2][17]
Events ]

flush (mild) events reported

Key Advantages of PBTZ169 over BTZ043

The development of PBTZ169 addressed several limitations of BTZ043, resulting in a
compound with a more favorable profile for clinical use.

Improved Potency: PBTZ169 is significantly more potent against M. tuberculosis in vitro.[12]
[13]

Enhanced Pharmacodynamics: It exhibits superior efficacy in animal models of tuberculosis.
[2][12]

Simplified Synthesis: PBTZ169 lacks the chiral centers present in BTZ043, which simplifies
its chemical synthesis and reduces manufacturing costs.[2]

Lower Cytotoxicity: PBTZ169 is approximately 10-times less cytotoxic than BTZ043 in vitro.
[12]
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Caption: Key advantages of PBTZ169 over BTZ043.

Experimental Protocols
In Vitro Minimum Inhibitory Concentration (MIC)
Determination (Resazurin Microtiter Assay - REMA)

Bacterial Culture:M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented
with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log
phase.

Drug Preparation: Serial two-fold dilutions of BTZ043 and PBTZ169 are prepared in 7H9
broth in a 96-well microtiter plate.

Inoculation: The bacterial culture is diluted to a final concentration of approximately 105
CFU/ml and added to each well.

Incubation: The plates are incubated at 37°C for 7 days.

Resazurin Addition: A solution of resazurin is added to each well, and the plates are
incubated for an additional 24 hours.
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MIC Determination: The MIC is defined as the lowest drug concentration that prevents a
color change of resazurin from blue to pink, indicating inhibition of bacterial growth.[15][20]

In Vivo Efficacy in a Murine Model of Chronic
Tuberculosis

Infection: BALB/c mice are infected via aerosol with a low dose of M. tuberculosis H37Rv.
The infection is allowed to establish for 4-6 weeks to create a chronic infection state.

Treatment: Mice are randomized into treatment groups and receive daily oral doses of
BTZ043, PBTZ169, or a vehicle control for a period of 4 to 8 weeks.

Outcome Measurement: At the end of the treatment period, mice are euthanized, and their
lungs and spleens are aseptically removed and homogenized.

CFU Enumeration: Serial dilutions of the organ homogenates are plated on Middlebrook
7H11 agar supplemented with OADC. The plates are incubated at 37°C for 3-4 weeks, after
which the number of colony-forming units (CFU) is counted to determine the bacterial load.
[12][15][21]

First-in-Human Single Ascending Dose (SAD) Study

Study Population: Healthy adult male and female volunteers are recruited.

Study Design: A randomized, double-blind, placebo-controlled design is used. Participants
are assigned to cohorts that receive a single oral dose of the investigational drug (e.g.,
BTZ043 at 125, 250, 500 mg) or a matching placebo.

Safety and Tolerability Assessments: Safety is monitored through the evaluation of adverse
events, clinical laboratory tests, vital signs, physical examinations, and electrocardiograms
(ECGS) at regular intervals.

Pharmacokinetic (PK) Assessment: Blood samples are collected at predefined time points
before and after drug administration to determine the plasma concentration-time profile of
the drug and its metabolites. Key PK parameters such as Cmax, Tmax, AUC, and half-life
are calculated.[10][18]
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Conclusion

Both BTZ043 and PBTZ169 are potent DprE1 inhibitors with significant potential for the
treatment of tuberculosis. However, the targeted medicinal chemistry efforts that led to
PBTZ169 have resulted in a compound with clear advantages in terms of potency, in vivo
efficacy, safety, and ease of synthesis.[2][12] These improvements position PBTZ169
(macozinone) as a more promising clinical candidate for inclusion in future combination
therapies against both drug-susceptible and drug-resistant tuberculosis. Further clinical
development will be crucial to fully elucidate its role in shortening and improving the efficacy of
tuberculosis treatment regimens.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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